N-Benzyl-2-pyrrolidinecarboxamide hydrochloride
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Overview
Description
N-Benzyl-2-pyrrolidinecarboxamide hydrochloride is a chemical compound with the molecular formula C₁₂H₁₇ClN₂O. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-pyrrolidinecarboxamide hydrochloride typically involves the reaction of pyrrolidine with benzyl chloride in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include:
Temperature: Room temperature to 60°C
Solvent: Commonly used solvents include ethanol or methanol
Catalyst: Base such as sodium hydroxide or potassium carbonate
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Reactors: Large-scale reactors with precise temperature and pressure control
Purification: Techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-2-pyrrolidinecarboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxide derivatives
Reduction: Reduction reactions can yield secondary amines
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions include N-oxide derivatives, secondary amines, and various substituted pyrrolidinecarboxamides .
Scientific Research Applications
N-Benzyl-2-pyrrolidinecarboxamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-Benzyl-2-pyrrolidinecarboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The pathways involved often include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-2-pyrrolidinecarboxamide
- N-Benzyl-2-pyrrolidinecarboxamide acetate
- N-Benzyl-2-pyrrolidinecarboxamide sulfate
Uniqueness
N-Benzyl-2-pyrrolidinecarboxamide hydrochloride is unique due to its specific hydrochloride salt form, which enhances its solubility and stability compared to other similar compounds . This makes it particularly useful in various research and industrial applications.
Properties
IUPAC Name |
N-benzylpyrrolidine-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c15-12(11-7-4-8-13-11)14-9-10-5-2-1-3-6-10;/h1-3,5-6,11,13H,4,7-9H2,(H,14,15);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZNKRADUZXAHCO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NCC2=CC=CC=C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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